4,5-Diisopropylpyrrole-2-carboxylic acid
Description
4,5-Diisopropylpyrrole-2-carboxylic acid is a pyrrole-derived compound featuring two isopropyl substituents at positions 4 and 5 and a carboxylic acid functional group at position 2. Pyrrole carboxylic acids are of significant interest in organic synthesis, medicinal chemistry, and materials science due to their aromatic heterocyclic core, which enables diverse electronic and steric interactions.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-6(2)8-5-9(11(13)14)12-10(8)7(3)4/h5-7,12H,1-4H3,(H,13,14) |
InChI Key |
OMAWWYBLLMIPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent and Core Heterocycle Analysis
The following table compares key structural features of 4,5-diisopropylpyrrole-2-carboxylic acid with compounds from the evidence:
*APIs: Active Pharmaceutical Ingredients
Key Observations:
- Core Heterocycle Differences : The pyrimidine core in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyrrole system. This may improve solubility in polar solvents but reduce aromatic stabilization.
- In contrast, the chloro and methyl groups in favor electrophilic substitution reactions.
- Functional Group Complexity : The bicyclic pyrrole derivative in includes sulfur-containing groups (thioether) and hydroxylated side chains, suggesting tailored bioactivity (e.g., β-lactamase inhibition).
Reactivity and Stability
- Acid-Base Behavior : The carboxylic acid group in all compounds contributes to pH-dependent solubility. However, the electron-withdrawing chloro group in may lower the pKa of the carboxylic acid compared to the electron-donating isopropyl groups in the target compound.
- Thermal Stability : Bulky isopropyl substituents in the target compound likely enhance thermal stability by reducing molecular mobility, a feature absent in the less-substituted pyrimidine analog .
Research Findings and Implications
- Drug Design : The isopropyl groups may improve lipid membrane permeability compared to smaller substituents (e.g., methyl in ), favoring blood-brain barrier penetration in CNS-targeted drugs.
- Catalysis : Pyrrole-carboxylic acids can act as ligands for metal catalysts. The steric bulk of isopropyl groups might modulate catalytic selectivity in transition-metal complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
